molecular formula C8H8ClNO B146282 3'-Chloroacetanilide CAS No. 588-07-8

3'-Chloroacetanilide

Cat. No. B146282
Key on ui cas rn: 588-07-8
M. Wt: 169.61 g/mol
InChI Key: MUUQHCOAOLLHIL-UHFFFAOYSA-N
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Patent
US04665194

Procedure details

To a stirred solution of 113.23 g (0.686 mol) of chloral hydrate in 2 liters of water was added 419 g (2.95 mol) of sodium sulfate, followed by a solution prepared from 89.25 g (0.70 mol) of 3-chloroaniline, 62 ml of concentrated hydrochloric acid and 500 ml of water. A thick precipitate formed. To the reaction mixture was then added, with stirring, a solution of 155 g (2.23 mol) of hydroxylamine in 500 ml of water. Stirring was continued and the reaction mixture was warmed slowly and it was maintained between 60 and 75° C. for approximately 6 hours, during which time an additional 1 liter of water had been added to facilitate stirring. The reaction mixture was then cooled and the precipitate was recovered by filtration. The wet solid was dried to give 136.1 g of isonitroso-3-chloroacetanilide.
Quantity
113.23 g
Type
reactant
Reaction Step One
Quantity
419 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
89.25 g
Type
reactant
Reaction Step Two
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
155 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3](O)[OH:4].S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl:15][C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][CH:22]=1)[NH2:19].Cl.NO>O>[CH3:2][C:3]([NH:19][C:18]1[CH:20]=[CH:21][CH:22]=[C:16]([Cl:15])[CH:17]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
113.23 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
419 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
89.25 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
62 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
155 g
Type
reactant
Smiles
NO
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick precipitate formed
ADDITION
Type
ADDITION
Details
To the reaction mixture was then added
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed slowly
ADDITION
Type
ADDITION
Details
had been added
STIRRING
Type
STIRRING
Details
to facilitate stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was recovered by filtration
CUSTOM
Type
CUSTOM
Details
The wet solid was dried

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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